molecular formula C10H6N2O B14053511 Isoquinaldonitrile, 2-oxide CAS No. 6969-11-5

Isoquinaldonitrile, 2-oxide

Cat. No.: B14053511
CAS No.: 6969-11-5
M. Wt: 170.17 g/mol
InChI Key: ZWJLUUCVLZYLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinaldonitrile, 2-oxide is a nitrile oxide derivative of isoquinaldine, characterized by a fused bicyclic aromatic system with a nitrile oxide (-C≡N-O) functional group. Nitrile oxides are known for their reactivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition), which are pivotal in medicinal chemistry and materials science .

Properties

CAS No.

6969-11-5

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

2-oxidoisoquinolin-2-ium-1-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H

InChI Key

ZWJLUUCVLZYLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C[N+](=C2C#N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinaldonitrile, 2-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinaldonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

General Reactivity Profile of Isoquinaldonitrile Derivatives

Isoquinaldonitrile derivatives, such as 2-benzoyl-1,2-dihydro-1-isoquinaldonitrile , are known to participate in alkylation and hydrolysis reactions. For example:

  • Alkylation with benzyl halides :

    2 Benzoyl 1 2 dihydro 1 isoquinaldonitrile+2 nitro 3 4 dimethoxybenzyl chlorideNaH DMF1 2 nitro 3 4 dimethoxybenzyl 1 cyano 2 benzoyl 1 2 dihydroisoquinoline\text{2 Benzoyl 1 2 dihydro 1 isoquinaldonitrile}+\text{2 nitro 3 4 dimethoxybenzyl chloride}\xrightarrow{\text{NaH DMF}}\text{1 2 nitro 3 4 dimethoxybenzyl 1 cyano 2 benzoyl 1 2 dihydroisoquinoline}

    This reaction proceeds via nucleophilic substitution at the cyano-substituted carbon .

  • Hydrolysis to carbonyl derivatives :

    1 2 nitro 3 4 dimethoxybenzyl 1 cyano 2 benzoyl 1 2 dihydroisoquinolineKOH H2O1 2 nitro 3 4 dimethoxybenzyl isoquinoline\text{1 2 nitro 3 4 dimethoxybenzyl 1 cyano 2 benzoyl 1 2 dihydroisoquinoline}\xrightarrow{\text{KOH H}_2\text{O}}\text{1 2 nitro 3 4 dimethoxybenzyl isoquinoline}

    Hydrolysis removes the cyano group, yielding the corresponding isoquinoline derivative .

Oxidation and Nitration Pathways

While specific data on isoquinaldonitrile 2-oxide are absent, analogous isoquinoline N-oxides exhibit distinct reactivity:

  • Nitration : Isoquinoline N-oxides undergo nitration at the 5- and 8-positions under mixed acid conditions .

  • Cycloadditions : N-Oxides participate in [4+2] cycloadditions with dienophiles (e.g., acetylenedicarboxylate) .

Table 1: Comparative Reactivity of Isoquinoline Derivatives

CompoundReaction TypeProductConditions
IsoquinaldonitrileAlkylation1-Substituted dihydroisoquinolineNaH, DMF, 50°C
Isoquinoline N-oxideNitration5-/8-Nitroisoquinoline N-oxideHNO₃, H₂SO₄, 0°C
IsoquinaldonitrileHydrolysisIsoquinoline carboxylateKOH, H₂O, reflux

Interaction with Organometallic Reagents

Reissert compounds (e.g., 2-benzoyl-1,2-dihydroisoquinaldonitrile ) react with Grignard reagents:

  • Phenylmagnesium bromide addition :

    2 Benzoyl 1 2 dihydroisoquinaldonitrile+PhMgBrDiphenyl 1 isoquinolylcarbinol\text{2 Benzoyl 1 2 dihydroisoquinaldonitrile}+\text{PhMgBr}\rightarrow \text{Diphenyl 1 isoquinolylcarbinol}

    This proceeds via nucleophilic attack at the carbonyl group, followed by elimination of HCN .

Potential for Radical Reactions

Decaborane (a boron hydride) and nitric acid mixtures (search result1) demonstrate explosive reactivity due to radical propagation. While not directly applicable to isoquinaldonitrile 2-oxide, this highlights the role of oxidizing agents in triggering high-energy reactions, which could theoretically involve nitrile oxides.

Key Research Gaps

  • No direct studies on isoquinaldonitrile 2-oxide were identified in the provided sources.

  • Predictions are based on analogous isoquinoline N-oxides and Reissert chemistry.

Recommended Experimental Investigations

  • Synthesis of Isoquinaldonitrile 2-Oxide :

    • Oxidize isoquinaldonitrile with m-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Reactivity Screening :

    • Test electrophilic substitution (e.g., nitration, sulfonation).

    • Explore cycloadditions with electron-deficient alkenes.

Scientific Research Applications

Isoquinaldonitrile, 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of isoquinaldonitrile, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The nitrile and oxide groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds
Compound Core Structure Functional Groups Key Reactivity
Isoquinaldonitrile, 2-oxide Bicyclic aromatic + nitrile oxide -C≡N-O, aromatic rings Cycloaddition, nucleophilic reactions
Isonicotinoyl chloride Pyridine ring -COCl (acid chloride) Nucleophilic acyl substitution
Isonicotinoyl hydrazones Pyridine + hydrazide -CONH-N=CH- (hydrazone) Schiff base formation, metal chelation
3-Fluoro-2-(trifluoromethyl)isonicotinoyl chloride Fluorinated pyridine -COCl, -CF3, -F Electrophilic substitution, coupling reactions

Key Observations :

  • This compound’s nitrile oxide group enables unique reactivity compared to acid chlorides (e.g., isonicotinoyl chloride) or hydrazones. For example, nitrile oxides participate in 1,3-dipolar cycloadditions to form heterocycles, whereas acid chlorides undergo nucleophilic substitutions to form amides or esters .
  • Substituents on the aromatic ring (e.g., fluorine in ) significantly alter electronic properties and reactivity.

Comparison :

  • This contrasts with acid chloride formation, which relies on chlorinating agents like oxalyl chloride .
  • Hydrazones (e.g., ) are synthesized via Schiff base condensation, emphasizing the role of ethanol as a solvent and mild heating.

Key Findings :

  • This compound ’s nitrile oxide group may enhance solubility in polar aprotic solvents (e.g., acetonitrile) compared to hydrophobic hydrazones. However, nitrile oxides are thermally unstable and prone to dimerization unless stabilized .
  • Hydrazones exhibit cytotoxic activity (e.g., MTT assay IC50 values), suggesting that this compound derivatives could be explored for similar pharmacological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.